molecular formula C11H12N2O3S B1386679 (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid CAS No. 1125409-81-5

(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

Cat. No.: B1386679
CAS No.: 1125409-81-5
M. Wt: 252.29 g/mol
InChI Key: AVKVWTXAKRLXLY-UHFFFAOYSA-N
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Description

(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a synthetic heterocyclic compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 g/mol . It belongs to the class of thiazolo[3,2-a]pyrimidine derivatives, which are fused bicyclic structures of significant interest in medicinal chemistry due to their structural similarity to purines . This similarity facilitates binding to various biological targets, making the core scaffold a valuable template for designing new pharmacologically active agents . The compound features an acetic acid moiety, which provides a handle for further chemical functionalization and conjugation, enhancing its utility as a key building block in organic synthesis and drug discovery programs. Thiazolo[3,2-a]pyrimidine derivatives, particularly 2-substituted ones, are extensively investigated for their diverse biological activities . Research into this chemical class has demonstrated promising inhibitory effects against a range of biological targets, including CDC25 phosphatase, casein kinase, and protein kinase CK2, indicating potential in anticancer research . Furthermore, compounds within this family have shown antibacterial, anti-inflammatory, antileishmanial, and acetylcholinesterase inhibition activities, underscoring their broad potential in therapeutic development . The specific 5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d] derivative is a key intermediate in more complex molecular structures, exemplified by its use in the synthesis of advanced chemical entities like N-[4-(Methoxymethyl)-2-oxodecahydro-7-quinolinyl]-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c14-9(15)4-6-5-17-11-12-8-3-1-2-7(8)10(16)13(6)11/h6H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVWTXAKRLXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolo-pyrimidine derivatives exhibit promising anticancer properties. The compound's structure allows for interactions with cellular targets involved in cancer progression. Preliminary studies have shown that modifications of this compound can enhance its cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. Studies suggest that it may inhibit the growth of certain bacterial strains and fungi. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .

Neuroprotective Effects

Recent investigations have indicated potential neuroprotective effects of thiazolo-pyrimidine derivatives. The ability to cross the blood-brain barrier makes this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid showed significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through modulation of apoptotic pathways .

Case Study 2: Antimicrobial Screening

In vitro studies have shown that compounds similar to this compound exhibit activity against Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new classes of antimicrobial agents based on this scaffold .

Data Table: Summary of Applications

Application TypeDescriptionResearch Findings
AnticancerInhibition of tumor growthInduction of apoptosis in cancer cell lines
AntimicrobialActivity against specific bacterial strainsEffective against S. aureus and E. coli
NeuroprotectivePotential treatment for neurodegenerative diseasesAbility to cross the blood-brain barrier

Mechanism of Action

The mechanism by which (5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid exerts its effects involves specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic Acid
  • Molecular Formula : C₈H₈N₂O₃S
  • Molar Mass : 212.22 g/mol
  • Key Difference : Lacks the hexahydrocyclopenta ring, featuring only a partially saturated thiazolo-pyrimidine system (2,3-dihydro).
  • Implications : Reduced molecular weight and simpler structure may improve aqueous solubility but decrease membrane permeability compared to the target compound.
6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic Acid
  • Molecular Formula : C₉H₁₀N₂O₃S
  • Molar Mass : 226.25 g/mol
  • Key Difference : Incorporates a methyl group at the 6-position of the pyrimidine ring.

Substituent Modifications

2-(5-Oxo-7-propyl-2H,3H,5H-[1,3]thiazolo[3,3-a]pyrimidin-3-yl)acetic Acid
  • Molecular Formula : C₁₁H₁₄N₂O₃S (inferred from )
  • Key Difference : A propyl group at the 7-position increases hydrophobicity.
  • Implications : Enhanced lipophilicity may improve blood-brain barrier penetration but reduce solubility in polar solvents .
{[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic Acid
  • Molecular Formula : C₉H₈N₂O₃S₂
  • Molar Mass : 256.30 g/mol
  • Key Difference : A methylthio (-SCH₃) group at the 7-position introduces additional sulfur atoms.

Derivatives with Extended Functional Groups

2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • Molecular Formula : C₁₆H₂₁N₃O₃S
  • Molar Mass : 335.4 g/mol
  • Key Difference : Substitution of the acetic acid moiety with a tetrahydrofuran-containing amide.
  • Implications : The amide linkage and tetrahydrofuran group may enhance receptor selectivity or metabolic stability.

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Predicted Solubility (LogP)
Target Compound 252.29 Moderate (higher lipophilicity)
(5-Oxo-2,3-dihydro-...)acetic Acid 212.22 Higher (simpler structure)
6-Methyl Derivative 226.25 Slightly reduced vs. parent
Tetrahydrofuran Amide Derivative 335.4 Lower (larger, more hydrophobic)

Biological Activity

(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (CAS No. 1125409-81-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity based on diverse sources, including antimicrobial effects, anticancer properties, and other pharmacological applications.

  • Molecular Formula : C11H12N2O3S
  • Molecular Weight : 252.29 g/mol
  • Purity : Generally >98% in research applications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolo-pyrimidine derivatives, including the compound in focus.

Research Findings

  • Broad-Spectrum Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
    • Minimum Inhibitory Concentration (MIC) values were recorded as follows:
      • E. coli: MIC < 29 μg/mL
      • S. aureus: MIC < 40 μg/mL
      • C. albicans: MIC < 207 μg/mL .
  • Mechanism of Action : Molecular docking studies indicate that these compounds interact with specific proteins involved in bacterial growth and replication. For example, binding studies with PDB: 2XCT protein revealed significant binding affinities and interaction profiles that suggest a mechanism involving inhibition of key enzymatic pathways .

Anticancer Activity

The thiazolo-pyrimidine scaffold has been associated with anticancer properties.

Case Studies

  • Aurora-A Kinase Inhibition : Some derivatives of this compound have been evaluated for their ability to inhibit Aurora-A kinase, an important target in cancer therapy. These studies reported antiproliferative effects against various cancer cell lines .
  • Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating their potential as chemotherapeutic agents .

Pharmacokinetics and Safety Profile

The pharmacokinetic profiles of thiazolo-pyrimidine derivatives have been assessed using computational models.

Key Parameters

  • Absorption : High gastrointestinal absorption predicted (GI absorption = 0.55).
  • Bioavailability : Compounds showed favorable bioavailability without violating Lipinski's rules.
  • Metabolic Stability : Compounds exhibited good metabolic stability with reasonable half-lives in biological systems .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialE. coli< 29 μg/mL
AntibacterialS. aureus< 40 μg/mL
AntifungalC. albicans< 207 μg/mL
AnticancerMCF-7 (breast cancer)IC50 not specified
AnticancerHeLa (cervical cancer)IC50 not specified

Q & A

What spectroscopic and crystallographic methods are used to confirm the structural identity of this compound?

Answer:

  • X-ray diffraction (XRD): Essential for resolving spatial configurations, particularly for fused heterocyclic systems. utilized XRD to study the ester derivative’s structure, confirming the bicyclic thiazolo[3,2-a]pyrimidine core and substituent orientations .
  • NMR and IR spectroscopy: Used to validate functional groups and regiochemistry. and emphasize 1H^1H-NMR, 13C^{13}C-NMR, and IR to confirm carboxamide formation and substituent positions in derivatives .

How can synthetic routes to this compound be optimized for improved yield or regioselectivity?

Answer:

  • Reaction conditions: Adjusting solvent polarity (e.g., ethanol vs. acetic acid) and temperature (reflux vs. room temperature) can influence cyclization efficiency. achieved carboxamide derivatives via aminolysis of ethyl carboxylate intermediates in ethanol .
  • Catalysts: Sodium acetate in acetic acid () or fused sodium acetate in acetic anhydride () enhances cyclocondensation reactions for thiazolo-pyrimidine scaffolds .
  • Substituent effects: Electron-withdrawing groups on intermediates (e.g., fluorobenzylidene in ) can stabilize transition states, improving regioselectivity .

What methodologies are employed to resolve contradictions in spectral data for structurally similar derivatives?

Answer:

  • Comparative analysis: Cross-referencing 1H^1H-NMR chemical shifts (e.g., thiazole protons at δ 6.5–7.5 ppm) and IR carbonyl stretches (1650–1750 cm1^{-1}) with known analogs () helps distinguish between regioisomers .
  • Density Functional Theory (DFT): Computational modeling (not directly cited but inferred from crystallographic studies in ) can predict spectral profiles and validate experimental data .

How can the biological activity of this compound be systematically evaluated in anticancer research?

Answer:

  • In vitro assays: outlines protocols for synthesizing thiazolo-pyrimidine derivatives with potential anticancer activity. Key steps include:
    • Cytotoxicity screening: Use MTT assays against cancer cell lines (e.g., HeLa or MCF-7).
    • Mechanistic studies: Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3 activation .
  • Structure-Activity Relationship (SAR): Introduce substituents (e.g., aryl groups at position 5) to modulate activity, as seen in ’s 5-aryl derivatives .

What experimental strategies are recommended for studying the environmental fate of this compound?

Answer:

  • Degradation studies: Monitor hydrolysis/photolysis rates under varying pH and UV conditions (methodology adapted from ’s environmental chemistry framework) .
  • Ecotoxicology assays: Use Daphnia magna or algal models to assess acute/chronic toxicity. ’s long-term project design (2005–2011) provides a template for multi-compartment environmental risk assessment .

How can reaction byproducts or impurities be identified and minimized during synthesis?

Answer:

  • Chromatographic purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or HPLC ( ) isolates target compounds from byproducts .
  • Mass spectrometry (LC-MS): Detects trace impurities (e.g., unreacted intermediates) with high sensitivity. and rely on spectroscopic purity checks .

What computational tools are suitable for predicting the compound’s physicochemical properties?

Answer:

  • Software platforms: Use Gaussian (for DFT calculations) or COSMO-RS (solubility prediction). While not explicitly cited, ’s crystallographic data supports molecular docking studies for bioactivity predictions .
  • LogP calculations: Tools like ChemDraw or ACD/Labs estimate partition coefficients, aiding solubility optimization for biological assays.

How can synthetic scalability be balanced with green chemistry principles?

Answer:

  • Solvent selection: Replace acetic anhydride () with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
  • Catalyst recycling: Recover sodium acetate () via filtration and reuse in subsequent batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Reactant of Route 2
(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid

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